molecular formula C15H20N2O3 B1524249 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole CAS No. 1049677-44-2

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole

Cat. No.: B1524249
CAS No.: 1049677-44-2
M. Wt: 276.33 g/mol
InChI Key: UJIRYDBKWMIYJE-UHFFFAOYSA-N
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Description

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole, also known by its IUPAC name tert-butyl 6-amino-3,3-dimethyl-2-oxoindole-1-carboxylate, is a compound with the molecular formula C15H20N2O3 . It is a highly researched compound in the field of pharmaceuticals and other industries.


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: CC1(C2=C(C=C(C=C2)N)N(C1=O)C(=O)OC©©C)C . The molecular weight of this compound is 276.33 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the retrieved papers, indole derivatives are known to show various biologically vital properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C15H20N2O3 and a molecular weight of 276.33 g/mol. Further specific physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Modular Catalytic Synthesis

The compound is instrumental in the modular catalytic synthesis of biologically active compounds. For instance, chiral 3-amino-3-aryloxindoles, significant for their biological activity, were synthesized using a Rh-catalyzed addition of arylboronic acids to isatin-derived N-Boc-protected ketimines. This method demonstrated wide scope, high functional-group compatibility, and good yields. The process also included the easy deprotection of the Boc group (Marques & Burke, 2016).

Synthesis in Opioid Peptidomimetics

The compound plays a role in the synthesis of opioid peptidomimetics. Specifically, the synthesis of Boc-2',6'-dimethyl-l-tyrosine (3a), which is used in developing synthetic opioid ligands, utilized a microwave-assisted Negishi coupling. The process also involved the synthesis of other unnatural tyrosine derivatives, indicating the compound's versatility in opioid ligand development (Bender et al., 2015).

Triazole-based Scaffolds Development

The compound has been used in the synthesis of triazole-based scaffolds, especially in overcoming the Dimroth rearrangement in the chemistry of 5-amino-1,2,3-triazole-4-carboxylic acid. A protocol based on ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides was developed, demonstrating complete regiocontrol and the potential for creating peptidomimetics and biologically active compounds (Ferrini et al., 2015).

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis, the compound has been used in coupling tert-butyloxycarbonyl (Boc) amino acids. The utilization of TBTU/HOBt coupling reagents improved the efficiency and reduced the overall cycle times, indicating the compound's efficiency in peptide synthesis (Reid & Simpson, 1992).

Future Directions

Given the importance of indole derivatives in natural products and drugs, the investigation of novel methods of synthesis, including for compounds like 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole, is a promising area of future research .

Properties

IUPAC Name

tert-butyl 6-amino-3,3-dimethyl-2-oxoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-14(2,3)20-13(19)17-11-8-9(16)6-7-10(11)15(4,5)12(17)18/h6-8H,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIRYDBKWMIYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)N)N(C1=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679393
Record name tert-Butyl 6-amino-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049677-44-2
Record name tert-Butyl 6-amino-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole
Reactant of Route 2
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole
Reactant of Route 3
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole
Reactant of Route 4
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1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole
Reactant of Route 5
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole
Reactant of Route 6
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole

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